Zapalog

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

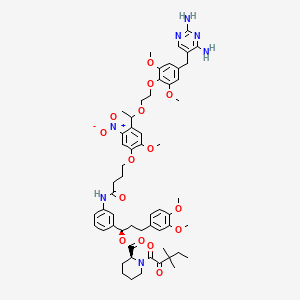

Molecular Formula |

C58H73N7O15 |

|---|---|

Molecular Weight |

1108.2 g/mol |

IUPAC Name |

[(1R)-1-[3-[4-[4-[1-[2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]ethoxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C58H73N7O15/c1-10-58(3,4)53(67)55(68)64-23-12-11-17-42(64)56(69)80-44(21-19-36-20-22-45(72-5)46(28-36)73-6)38-15-13-16-40(31-38)62-51(66)18-14-24-78-48-33-43(65(70)71)41(32-47(48)74-7)35(2)77-25-26-79-52-49(75-8)29-37(30-50(52)76-9)27-39-34-61-57(60)63-54(39)59/h13,15-16,20,22,28-35,42,44H,10-12,14,17-19,21,23-27H2,1-9H3,(H,62,66)(H4,59,60,61,63)/t35?,42-,44+/m0/s1 |

InChI Key |

ONSMHWXTRWDIMR-SXIGHEGWSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Zapalog: A Photocleavable Heterodimerizer for Spatiotemporal Control of Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapalog is a synthetic, cell-permeable small molecule that functions as a powerful research tool for inducing and reversing protein-protein interactions within living cells. It is a photocleavable heterodimerizer, meaning it can bring together two distinct proteins of interest that have been engineered to carry specific tags. This dimerization can be rapidly and precisely reversed with the application of blue light, offering researchers an unprecedented level of spatiotemporal control over cellular signaling pathways and processes. This guide details the mechanism of action of this compound, provides key quantitative data, outlines experimental protocols for its use, and presents visual diagrams of its function and application.

Core Mechanism of Action

This compound's functionality is based on the principles of chemically induced dimerization (CID). The molecule itself is composed of three key parts: a ligand that binds to the FK506-binding protein (FKBP), a ligand that binds to dihydrofolate reductase (DHFR), and a photocleavable linker joining the two.[1][2]

The mechanism proceeds as follows:

-

Protein Tagging: Two proteins of interest are genetically engineered to be fused with FKBP and DHFR domains, respectively. These tagged proteins are then expressed in the cells being studied.

-

Dimerization: When this compound is introduced to the cells, it diffuses across the cell membrane. Inside the cell, one end of the this compound molecule binds to the FKBP-tagged protein, and the other end binds to the DHFR-tagged protein. This creates a ternary complex, effectively bringing the two proteins of interest into close proximity and inducing their dimerization.[3]

-

Photocleavage and Reversal: The linker connecting the two ligands in this compound is sensitive to light at a wavelength of 405 nm (blue light).[1][3] Upon exposure to this light, the linker is cleaved, breaking the this compound molecule into two separate, inactive fragments. This breakage eliminates the bridge between the FKBP and DHFR domains, leading to the rapid dissociation of the protein dimer.

-

Re-dimerization: The dimerization process can be re-initiated by the influx of fresh, uncleaved this compound molecules from the surrounding medium, which can outcompete the cleaved fragments and re-form the ternary complex. This allows for multiple cycles of association and dissociation to be performed on the same cell population.

This light-mediated control allows for highly localized and temporally precise manipulation of protein interactions, making this compound a valuable tool for studying dynamic cellular events.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its use in controlling protein localization.

Caption: Mechanism of this compound-induced protein dimerization and its reversal by photocleavage.

Caption: A typical experimental workflow for using this compound to study protein translocation.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound's performance, compiled from published research.

| Parameter | Value | Cell Type | Assay |

| EC50 | ~100 nM | COS7 | YFP translocation to mitochondria |

| Working Concentration | 2 - 10 µM | COS7, HeLa, Neurons | Protein translocation/dimerization |

| Dimerization Time | ~1 minute | COS7 | Full translocation of YFP-DHFR-Myc to mitochondria |

| Re-dimerization Time | ~30 seconds | HeLa | YFP-DHFR-Myc removal from peroxisomes followed by re-dimerization |

| Photocleavage Light Source | 405 nm laser | HeLa, COS7 | Reversal of dimerization |

| Photocleavage Pulse | 500 ms | HeLa | Release of YFP reporter from mitochondria |

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments, based on methodologies described in the primary literature.

Cell Culture and Transfection

-

Cell Seeding: Plate cells (e.g., COS7 or HeLa) on an appropriate imaging dish (e.g., glass-bottom dishes) to allow for high-resolution microscopy.

-

Transfection: Co-transfect the cells with plasmids encoding the two proteins of interest fused to the FKBP and DHFR domains. A variety of transfection reagents can be used, such as GenJet.

-

Expression: Culture the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.

This compound Application and Live-Cell Imaging

Note: All experiments involving this compound should be conducted in a dark room with red-filtered light to prevent premature photocleavage.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C for short-term use or -80°C for long-term storage.

-

Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2-10 µM).

-

Application: Replace the existing medium in the imaging dish with the medium containing this compound.

-

Imaging Dimerization: Immediately begin live-cell imaging using a fluorescence microscope equipped with appropriate filters for the fluorescent reporters on the proteins of interest. Capture images at regular intervals to observe the kinetics of dimerization.

Photocleavage and Reversal

-

Light Source: Use a 405 nm laser integrated into the microscope system to deliver the light for photocleavage.

-

Targeted Illumination: Define a region of interest (ROI) within the cell where you want to reverse the dimerization.

-

Photocleavage: Apply a brief pulse of the 405 nm laser (e.g., 500 ms) to the ROI.

-

Imaging Dissociation: Immediately after the light pulse, continue to capture images to observe the dissociation of the protein complex.

-

Re-dimerization (Optional): To observe re-dimerization, ensure there is a continuous supply of fresh this compound in the medium. The influx of uncleaved molecules will lead to the re-formation of the protein dimer over time.

Conclusion

This compound represents a significant advancement in the toolkit available to cell biologists for the precise control of protein-protein interactions. Its rapid, reversible, and light-inducible nature allows for the dissection of complex cellular processes with high spatiotemporal resolution. This guide provides the foundational knowledge required for researchers to design and execute experiments utilizing this innovative technology.

References

Principle of the Zapalog Photocleavable Dimerizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle

The Zapalog photocleavable dimerizer is a synthetic, cell-permeable small molecule designed for the light-induced, reversible control of protein-protein interactions in living cells.[1][2][3] At its core, this compound functions as a chemical inducer of dimerization (CID), bringing together two distinct proteins that have been genetically tagged with specific protein domains.[1][2] This induced proximity can be used to control a variety of cellular processes, such as signaling pathway activation, protein translocation, and organelle transport.

The this compound system relies on three key components:

-

FK506-Binding Protein (FKBP): A human protein that serves as one of the target domains.

-

Dihydrofolate Reductase (DHFR): A bacterial enzyme that serves as the second target domain.

-

This compound: The small molecule dimerizer that bridges FKBP and DHFR.

This compound itself is a trifunctional molecule comprising:

-

A synthetic ligand of FKBP (SLF).

-

A Trimethoprim (TMP) moiety, which is a high-affinity ligand for bacterial DHFR.

-

A photocleavable linker, specifically a dialkoxynitrobenzyl (DANB) group, that connects the SLF and TMP moieties.

In the absence of light, this compound can simultaneously bind to FKBP and DHFR, thereby inducing the formation of a stable ternary complex and bringing the two tagged proteins into close proximity. This dimerization is reversible upon exposure to blue light, specifically at a wavelength of approximately 405 nm. The energy from the light is absorbed by the DANB linker, causing it to cleave and break the connection between the SLF and TMP components. This cleavage results in the rapid dissociation of the protein dimer.

A key feature of the this compound system is its repeatability. After photocleavage, the introduction of fresh, uncleaved this compound can re-induce dimerization, allowing for multiple cycles of association and dissociation.

Quantitative Data

The following tables summarize the available quantitative data for the this compound system. It is important to note that specific binding affinity for the entire this compound-induced ternary complex and the precise quantum yield for the DANB linker within the this compound molecule have not been extensively reported in the literature. The data presented for the individual components and estimations for the linker are based on published values for these or closely related molecules.

| Component | Parameter | Value | Notes |

| SLF (Synthetic Ligand for FKBP) | Binding Affinity (IC₅₀) to FKBP12 | 2.6 µM | The SLF moiety of this compound binds to the FKBP domain. |

| Trimethoprim (TMP) | Binding Affinity (IC₅₀) to E. coli DHFR | ~1.1 nM | The TMP moiety of this compound binds to the DHFR domain. |

| This compound | Effective Concentration for Dimerization | 1-10 µM | Concentration typically used in cell-based assays to induce protein dimerization. |

| This compound | Time to Dimerization | ~1 minute | Time required for full translocation of a fluorescently tagged protein in a cellular assay upon addition of 10 µM this compound. |

| Parameter | Value | Condition | Notes |

| Photocleavage Wavelength | ~405 nm | Blue Light | Wavelength used to induce cleavage of the DANB linker. |

| Estimated Quantum Yield (Φ) | 0.01 - 0.1 | Aqueous Solution | This is an estimated range for nitrobenzyl-based linkers, as the specific quantum yield for the DANB linker in this compound at 405 nm is not reported. The efficiency can be influenced by the local microenvironment. |

Experimental Protocols

General Protocol for this compound-Induced Protein Dimerization in Cell Culture

This protocol provides a general workflow for using this compound to induce protein dimerization in mammalian cells. Specific details may need to be optimized for different cell types and experimental goals.

Materials:

-

Mammalian cell line of interest

-

Expression vectors for Protein A fused to FKBP and Protein B fused to DHFR

-

Appropriate cell culture medium and supplements

-

Transfection reagent

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microscopy imaging system with a 405 nm laser for photocleavage

Procedure:

-

Cell Culture and Transfection:

-

Plate the mammalian cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for imaging).

-

Co-transfect the cells with the expression vectors for the FKBP and DHFR fusion proteins using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in cell culture medium at the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period to allow for dimerization to occur. The time required for maximal dimerization can be determined empirically, but significant effects are often observed within minutes.

-

-

Photocleavage (Dimer Dissociation):

-

To reverse the dimerization, expose the cells to 405 nm light using a suitable light source, such as a confocal microscope laser.

-

The duration and intensity of the light exposure should be optimized to achieve efficient cleavage without causing phototoxicity. A brief pulse (e.g., 500 ms) is often sufficient to induce dissociation.

-

-

Analysis:

-

Monitor the effects of dimerization and its reversal using appropriate methods, such as live-cell imaging of fluorescently tagged proteins, co-immunoprecipitation, or functional assays.

-

Detailed Protocol for Mitochondrial Translocation Assay

This protocol is based on the mitochondrial translocation assay described by Gutnick et al. (2019) to visualize this compound-induced dimerization.

Materials:

-

COS7 or HeLa cells

-

Expression vector for a mitochondrially-targeted FKBP fusion protein (e.g., Tom20-mCherry-FKBP)

-

Expression vector for a cytosolic DHFR fusion protein with a fluorescent reporter (e.g., YFP-DHFR-Myc)

-

This compound (10 mM stock in DMSO)

-

Live-cell imaging medium

-

Confocal microscope with 488 nm and 561 nm lasers for imaging YFP and mCherry, and a 405 nm laser for photocleavage.

Procedure:

-

Cell Preparation:

-

Plate COS7 or HeLa cells on glass-bottom imaging dishes.

-

Co-transfect the cells with the Tom20-mCherry-FKBP and YFP-DHFR-Myc expression vectors.

-

Incubate for 24 hours to allow for protein expression.

-

-

Imaging Setup:

-

Replace the culture medium with live-cell imaging medium.

-

Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

-

Identify cells co-expressing both constructs. YFP fluorescence should be diffuse in the cytoplasm, while mCherry fluorescence will localize to mitochondria.

-

-

Induction of Dimerization:

-

Acquire baseline images of YFP and mCherry fluorescence.

-

Add this compound to the imaging medium to a final concentration of 10 µM.

-

Immediately begin time-lapse imaging of both channels. Translocation of the YFP-DHFR-Myc protein to the mitochondria (co-localization with mCherry) should be observable within approximately one minute.

-

-

Photocleavage and Reversibility:

-

After translocation is complete, define a region of interest (ROI) within the cell.

-

Deliver a brief pulse of 405 nm light (e.g., 500 ms) to the ROI to induce photocleavage.

-

Continue time-lapse imaging to observe the rapid dissociation of the YFP-DHFR-Myc from the mitochondria within the ROI.

-

To observe re-dimerization, fresh, uncleaved this compound in the medium will mediate the re-binding of the YFP-DHFR-Myc to the mitochondrial FKBP.

-

Mandatory Visualizations

Caption: Core principle of this compound-mediated protein dimerization and photocleavage.

Caption: General experimental workflow for using this compound.

References

Zapalog: A Technical Guide to Light-Inducible Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zapalog is a powerful tool for controlling protein-protein interactions with high spatiotemporal precision. This small-molecule heterodimerizer enables the rapid and reversible dimerization of proteins tagged with FKBP and DHFR domains, triggered by the presence of this compound and reversed by exposure to blue light. This technology offers unprecedented control over cellular processes, making it an invaluable asset for research in cell biology, neuroscience, and drug development. This guide provides an in-depth overview of the this compound system, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a chemically induced dimerization (CID) system that offers a significant advantage over traditional methods: optical control.[1][2][3] It is a photocleavable small molecule that acts as a bridge between two proteins of interest, each fused to a specific protein tag.[1][4] The key components of the this compound system are:

-

This compound: A synthetic, cell-permeable small molecule.

-

FKBP (FK506-Binding Protein): A protein domain that binds to one end of the this compound molecule.

-

DHFR (Dihydrofolate Reductase): A protein domain that binds to the other end of the this compound molecule.

When introduced to cells expressing proteins tagged with FKBP and DHFR, this compound induces their dimerization. This dimerization can be rapidly reversed by exposing the cells to 405nm blue light, which cleaves the this compound molecule and releases the two proteins. Importantly, this process is repeatable; subsequent addition of fresh, uncleaved this compound can re-induce dimerization.

Mechanism of Action

The functionality of this compound is based on its unique chemical structure, which incorporates moieties that bind to FKBP and DHFR, linked by a photocleavable nitrobenzyl group.

Dimerization: In the absence of light, this compound bridges the FKBP and DHFR domains, bringing the tagged proteins into close proximity.

Photolysis: Upon illumination with 405nm light, the nitrobenzyl linker within the this compound molecule undergoes photolysis. This cleavage breaks the connection between the FKBP- and DHFR-binding moieties, leading to the rapid dissociation of the protein dimer.

Reversibility: The photolyzed fragments of this compound have a low affinity for the protein tags. Therefore, the addition of new, intact this compound molecules can outcompete the cleaved fragments and re-establish the protein-protein interaction.

Quantitative Performance Data

The efficiency and kinetics of this compound-induced dimerization have been characterized in several studies. The following table summarizes key quantitative data:

| Parameter | Value | Cell Type | Experiment | Reference |

| EC50 | ~100 nM | COS7 | YFP translocation assay | |

| Dimerization Time (10µM this compound) | ~1 minute (full translocation) | COS7 | YFP translocation assay | |

| Re-dimerization Time (after photolysis) | ~30 seconds | HeLa | YFP translocation assay in a small ROI | |

| Photocleavage Light Pulse | 500 msec pulse of 405nm light | HeLa | YFP translocation assay |

Signaling Pathway and Experimental Workflow

This compound-Induced Protein Dimerization Pathway

The core mechanism of this compound can be represented as a simple signaling pathway.

References

- 1. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria [escholarship.org]

- 3. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Zapalog FKBP-DHFR System

For Researchers, Scientists, and Drug Development Professionals

The Zapalog FKBP-DHFR system is a powerful tool for controlling protein-protein interactions with high spatiotemporal precision. This chemically induced dimerization (CID) technology utilizes a photocleavable small molecule, this compound, to reversibly bring together two proteins of interest that have been tagged with FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains, respectively. This guide provides a comprehensive overview of the system's core components, mechanism of action, and detailed protocols for its application in cellular research.

Core Concepts and Mechanism of Action

The this compound system offers a significant advantage over other CID systems due to its reversibility, which is achieved through the use of light. The core components of the system are:

-

This compound: A small-molecule heterodimerizer that contains moieties recognized by both FKBP and DHFR. A key feature of this compound is a photocleavable linker.[1]

-

FKBP (FK506-binding protein): A protein domain that serves as one of the "tags" for a protein of interest.

-

DHFR (Dihydrofolate reductase): A protein domain that serves as the second "tag" for another protein of interest.

The mechanism of action can be summarized in three key steps:

-

Dimerization: In the presence of this compound, the FKBP- and DHFR-tagged proteins are brought into close proximity, forming a ternary complex. This induced dimerization can be used to trigger a variety of cellular events, such as the translocation of a protein to a specific subcellular location or the activation of a signaling pathway.[2]

-

Photolysis and Dissociation: Exposure to blue light (approximately 405 nm) cleaves the photosensitive linker within the this compound molecule. This cleavage event disrupts the ternary complex, leading to the rapid dissociation of the FKBP- and DHFR-tagged proteins.[1][3]

-

Re-dimerization: The dimerization can be re-initiated by introducing fresh, uncleaved this compound molecules into the system. This allows for multiple cycles of association and dissociation, providing a dynamic means of controlling cellular processes.[3]

Quantitative Data

While specific binding affinities (Kd) of this compound for FKBP and DHFR are not extensively reported in publicly available literature, the effective concentration for inducing a biological response has been characterized. The following table summarizes the key quantitative parameter for the this compound system based on a YFP-DHFR-Myc translocation assay.

| Parameter | Value | Notes |

| EC50 | ~100 nM | The half-maximal effective concentration for inducing the translocation of a YFP-DHFR-Myc fusion protein to mitochondria tagged with FKBP. This value was determined by plotting the time from 10% to 90% of full YFP translocation as a function of this compound concentration. |

It is important to note that the optimal concentration of this compound may vary depending on the specific cell type, the proteins being dimerized, and the desired biological outcome. Therefore, it is recommended to perform a dose-response curve for each new experimental setup.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound FKBP-DHFR system, primarily based on the protein translocation assay described in the literature.

Plasmid Construction

-

Objective: To generate expression vectors for the FKBP- and DHFR-tagged proteins of interest.

-

Methodology:

-

Obtain or synthesize the coding sequences for your proteins of interest.

-

Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly) to insert the coding sequence of one protein into a mammalian expression vector containing an FKBP tag. For mitochondrial targeting, a common strategy is to fuse the FKBP tag to the C-terminus of a mitochondrial outer membrane protein, such as Tom20. A fluorescent reporter (e.g., mCherry) can also be included to visualize the tagged organelle.

-

Similarly, clone the coding sequence of the second protein into a mammalian expression vector containing a DHFR tag. It is often beneficial to include a fluorescent reporter (e.g., YFP) and an epitope tag (e.g., Myc) with the DHFR-tagged protein for visualization and biochemical detection.

-

Verify the integrity of all plasmid constructs by Sanger sequencing.

-

Cell Culture and Transfection

-

Objective: To express the FKBP- and DHFR-tagged proteins in a suitable mammalian cell line.

-

Methodology:

-

Culture a suitable cell line, such as COS7 or HeLa cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells onto an appropriate imaging dish (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency on the day of transfection.

-

Co-transfect the cells with the FKBP- and DHFR-tagged expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD) according to the manufacturer's instructions. Use a 1:1 ratio of the two plasmids.

-

Allow the cells to express the proteins for 24-48 hours before proceeding with the experiment.

-

This compound-Induced Protein Translocation Assay

-

Objective: To visualize and quantify the this compound-induced dimerization and light-induced dissociation of the tagged proteins.

-

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C for long-term storage.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed imaging medium (e.g., DMEM without phenol red).

-

-

Live-Cell Imaging Setup:

-

Mount the imaging dish containing the transfected cells onto a confocal or spinning-disk microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Identify cells that are co-expressing both the FKBP- and DHFR-tagged proteins based on their respective fluorescent signals.

-

-

Dimerization:

-

Acquire baseline images of the cells before the addition of this compound.

-

Carefully replace the imaging medium with the medium containing the desired concentration of this compound (e.g., starting with a concentration around the EC50 of 100 nM, or higher concentrations up to 10 µM for rapid translocation).

-

Immediately begin acquiring time-lapse images to monitor the translocation of the DHFR-tagged protein to the location of the FKBP-tagged protein. The translocation is typically observed within minutes.

-

-

Photolysis and Dissociation:

-

Once the translocation has reached a steady state, select a region of interest (ROI) within the cell for photolysis.

-

Expose the ROI to a brief pulse of 405 nm light (e.g., a 500 ms pulse) to induce photocleavage of this compound.

-

Acquire images immediately after the light pulse to observe the rapid dissociation and redistribution of the DHFR-tagged protein back to its original location.

-

-

Re-dimerization (Optional):

-

To observe re-dimerization, allow sufficient time for uncleaved this compound molecules from outside the photolysed ROI to diffuse in and re-induce the protein-protein interaction. This can typically be observed within 30-60 seconds.

-

-

Data Analysis and Quantification

-

Objective: To quantitatively analyze the kinetics of protein translocation and dissociation.

-

Methodology:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler, or commercial software) to measure the fluorescence intensity of the DHFR-tagged protein in the target region (e.g., mitochondria) and a control region (e.g., cytoplasm) over time.

-

Calculate the ratio of the fluorescence intensity in the target region to the control region for each time point.

-

Normalize the data to the baseline before the addition of this compound.

-

Plot the normalized fluorescence ratio over time to visualize the kinetics of association and dissociation.

-

From these plots, quantitative parameters such as the time to reach half-maximal translocation and the rate of dissociation can be determined.

-

Visualizations

Signaling Pathway Diagram

References

Zapalog: A Researcher's Guide to Photocleavable Control of Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic world of cell biology, the ability to precisely control protein interactions in real-time and with spatial specificity is paramount to unraveling complex cellular mechanisms. Chemical Inducers of Dimerization (CIDs) have emerged as powerful tools to achieve this control. This whitepaper provides a comprehensive technical overview of Zapalog, a novel photocleavable small-molecule heterodimerizer. This compound offers researchers an unprecedented level of control over protein dimerization, enabling the initiation and instantaneous termination of protein-protein interactions using light.[1] This guide will delve into the core principles of this compound, its mechanism of action, detailed experimental protocols, and its application in dissecting signaling pathways, with a particular focus on its use in studying mitochondrial dynamics and the actin cytoskeleton.

Core Principles of this compound

This compound is a cell-permeable, non-toxic, small molecule designed to induce the dimerization of two target proteins that are respectively tagged with FK506 Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR).[1] The key innovation of this compound lies in its photocleavable linker. Upon exposure to a brief pulse of 405 nm blue light, the this compound molecule is cleaved, leading to the rapid dissociation of the protein dimer.[1] This process is reversible and repeatable; subsequent addition of fresh, uncleaved this compound can re-induce dimerization.[1]

This "on" and "off" switching capability, governed by the presence of this compound and light, provides spatiotemporal control far exceeding that of traditional CIDs like rapalogs, which are largely irreversible.[2]

Mechanism of Action

The functionality of this compound is based on a ternary complex formation. The this compound molecule has two distinct ends: one that binds to the FKBP protein domain and another that binds to the DHFR protein domain. When two proteins of interest are genetically fused to these domains, the introduction of this compound brings them into close proximity, effectively dimerizing them.

The reversal of this dimerization is achieved through the photolysis of a dialkoxynitrobenzyl (DANB) moiety within the this compound linker. A brief exposure to 405 nm light is sufficient to break this linker, causing the this compound molecule to fall apart and release the two tagged proteins, thus terminating the induced interaction.

Below is a diagram illustrating the mechanism of this compound-induced dimerization and its light-induced reversal.

Quantitative Data Summary

The application of this compound in cell biology research has generated valuable quantitative data, particularly in the study of mitochondrial transport in neurons. The following tables summarize key findings from such studies.

| Parameter | Value | Cell Type | Reference |

| EC50 | ~100 nM | COS7 cells | |

| Dimerization Time (10 µM this compound) | ~1 minute | COS7 cells | |

| Dissociation Time (500 ms pulse of 405 nm light) | Instantaneous | HeLa cells | |

| Re-dimerization Time (local) | ~30 seconds | HeLa cells |

Table 1: Key Performance Metrics of this compound

| Experimental Condition | Anterograde Motility (%) | Retrograde Motility (%) | Stationary (%) |

| Before this compound | 15.2 | 14.0 | 70.8 |

| After this compound (Kinesin tethering) | 60.5 | 3.5 | 36.0 |

| After Photolysis | 16.1 | 13.5 | 70.4 |

Table 2: Effect of this compound-Induced Kinesin Tethering on Mitochondrial Motility in Neurons (Data adapted from studies on cultured neurons where a constitutively active kinesin motor was tethered to mitochondria using this compound.)

| Treatment | Immovable Mitochondria at Presynapses (%) |

| Control | 36 |

| Latrunculin A (Actin polymerization inhibitor) | 22 |

Table 3: Role of Actin in Mitochondrial Anchoring (Data reflects the percentage of stationary mitochondria at VGLUT1-positive presynapses that could not be moved by this compound-induced kinesin tethering.)

Detailed Experimental Protocols

Protocol 1: Plasmid Construction and Cell Transfection

-

Plasmid Design : Create expression vectors for your proteins of interest (Protein A and Protein B) fused to the FKBP and DHFR domains, respectively. Fluorescent tags (e.g., GFP, mCherry) can be incorporated for visualization.

-

Cell Culture : Culture your cells of choice (e.g., COS7, HeLa, or primary neurons) in appropriate media and conditions until they reach 50-80% confluency for transfection.

-

Transfection : Transfect the cells with the FKBP and DHFR fusion plasmids using a suitable transfection reagent (e.g., Lipofectamine). Follow the manufacturer's protocol for optimal transfection efficiency. For neuronal cultures, electroporation can be an effective method.

-

Expression : Allow 18-24 hours for the expression of the tagged proteins before proceeding with the this compound experiment.

Protocol 2: Live-Cell Imaging with this compound

-

Preparation : All live-cell imaging experiments involving this compound should be conducted in a dark room with red-filtered light to prevent premature photocleavage. Prepare a 10 mM stock solution of this compound in DMSO.

-

Imaging Setup : Use an inverted spinning disk confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.

-

Baseline Imaging : Acquire baseline images of the cells expressing the fluorescently tagged proteins to observe their initial localization and dynamics.

-

This compound Administration : Dilute the this compound stock solution in the imaging medium to the desired final concentration (e.g., 2-10 µM). Gently add the this compound-containing medium to the cells.

-

Image Acquisition (Dimerization) : Immediately begin time-lapse imaging to capture the dimerization process. For example, capture images every second for 5 minutes with 200 ms exposures for each fluorescent channel.

Protocol 3: Photocleavage of this compound

-

Light Source : Use a 405 nm laser integrated into the confocal microscope for photocleavage.

-

Photocleavage Application : For whole-cell dissociation, expose the entire field of view to the 405 nm light. For localized dissociation, define a region of interest (ROI) and apply the 405 nm laser only to that area. A brief pulse (e.g., 500 ms) is typically sufficient for complete photolysis within the illuminated region.

-

Image Acquisition (Dissociation and Reversibility) : Continue time-lapse imaging to observe the rapid dissociation of the protein complex. To observe re-dimerization, either allow for the influx of uncleaved this compound from surrounding areas (for local cleavage) or add fresh this compound-containing medium to the cells.

Protocol 4: Investigating the Role of the Actin Cytoskeleton

-

Cell Preparation : Culture neuronal cells as described in Protocol 1.

-

Latrunculin A Treatment : To depolymerize the actin cytoskeleton, pre-treat the neurons with an actin polymerization inhibitor such as Latrunculin A (e.g., 2.5 µM for 16-24 hours).

-

This compound Experiment : Perform the this compound-induced kinesin tethering experiment as described in Protocols 2 and 3 on both control and Latrunculin A-treated neurons.

-

Data Analysis : Quantify the percentage of stationary mitochondria that can be mobilized by the tethered kinesin in both conditions to assess the role of actin in mitochondrial anchoring.

Signaling Pathways and Experimental Workflows

The Miro/Milton Complex and Kinesin-Mediated Mitochondrial Transport

In neurons, the anterograde transport of mitochondria along microtubules is primarily mediated by the kinesin motor protein, KIF5. This motor is recruited to the mitochondrial outer membrane by an adaptor complex consisting of Miro and Milton. Miro is a Rho-GTPase that is embedded in the outer mitochondrial membrane and acts as a calcium sensor, while Milton links Miro to the kinesin heavy chain.

This compound can be used to bypass this natural regulatory complex by directly tethering a constitutively active kinesin motor domain to the mitochondrial surface. This allows for the investigation of the physical constraints on mitochondrial movement, independent of the regulatory signals that would normally control the Miro/Milton complex.

This compound Experimental Workflow for Studying Mitochondrial Transport

The following diagram outlines the experimental workflow for using this compound to study the forces governing mitochondrial positioning.

Probing the Role of the Actin Cytoskeleton and Rho GTPase Signaling

Studies using this compound have revealed that a significant population of mitochondria, particularly at presynaptic sites, are firmly anchored and resistant to being moved by a tethered kinesin motor. Treatment with Latrunculin A, an inhibitor of actin polymerization, significantly reduces the number of these immovable mitochondria, indicating that the actin cytoskeleton plays a crucial role in their anchoring.

The dynamics of the actin cytoskeleton are regulated by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These molecular switches cycle between an active GTP-bound state and an inactive GDP-bound state, controlling downstream effectors that influence actin polymerization, depolymerization, and contractility. The finding that actin is involved in mitochondrial anchoring suggests that Rho GTPase signaling pathways are key regulators of mitochondrial positioning in neurons. This compound, in combination with pharmacological or genetic manipulation of Rho GTPases and their effectors, provides a powerful tool to dissect this signaling cascade.

Other Potential Applications

The versatility of the this compound system extends beyond the study of organelle transport. Other potential applications in cell biology research include:

-

Controlling Enzymatic Activity : By tethering an enzyme to its substrate or to a specific subcellular location, its activity can be switched on and off with light.

-

Studying Protein-Protein Interactions at the Synapse : this compound can be used to induce and reverse interactions between specific pre- and post-synaptic proteins to study their role in synaptic function and plasticity.

-

Drug Screening : The ability to control specific protein interactions makes this compound a potential tool for developing cell-based assays for high-throughput drug screening.

Conclusion

This compound represents a significant advancement in the field of chemical genetics, offering researchers a powerful and versatile tool for the precise spatiotemporal control of protein interactions. Its photocleavable nature allows for the rapid and reversible manipulation of cellular processes, providing insights that are difficult to obtain with traditional methods. The applications of this compound in dissecting the mechanisms of mitochondrial transport and the role of the actin cytoskeleton highlight its potential to unravel complex signaling pathways. As this technology becomes more widely adopted, it is poised to open up new avenues of research in various areas of cell biology and drug discovery.

References

The Role of Blue Light in Zapalog Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapalog is a novel, cell-permeable, small-molecule heterodimerizer that offers precise spatiotemporal control over protein-protein interactions within living cells.[1] This control is achieved through the targeted application of blue light, which serves as an external trigger to instantaneously reverse the dimerization process. This technical guide provides a comprehensive overview of the core principles of this compound function, with a particular focus on the integral role of blue light. It is intended for researchers in cell biology, pharmacology, and drug development who are interested in employing advanced chemical genetics tools for the precise manipulation of cellular processes. This document details the mechanism of action, presents available quantitative data, outlines experimental protocols, and provides visualizations of the underlying pathways and workflows.

Introduction to this compound: A Photosensitive Chemical Inducer of Dimerization

This compound is a chemical inducer of dimerization (CID) designed for the reversible control of protein association. It is a derivative of TMP-SLF, engineered to bridge two specific protein domains: FK506-binding protein (FKBP) and dihydrofolate reductase (DHFR).[1] By genetically tagging two proteins of interest with FKBP and DHFR, their interaction can be induced by the addition of this compound.

The key innovation of this compound lies in its photocleavable nature. Unlike other CIDs, the dimerization induced by this compound can be rapidly and repeatedly reversed by exposure to blue light. This feature allows for unparalleled temporal and spatial control over cellular events, making it a powerful tool for investigating dynamic processes such as mitochondrial motility and protein trafficking.

Mechanism of Action: Dimerization and Photocleavage

The functionality of this compound is a two-step process: chemically induced dimerization followed by light-induced dissociation.

2.1. Dimerization:

This compound acts as a molecular bridge, with one end binding to the FKBP domain and the other to the DHFR domain. This brings the two tagged proteins into close proximity, effectively inducing their dimerization. This process is non-covalent and occurs upon the introduction of this compound to the cellular environment.

2.2. The Role of Blue Light in Photocleavage:

The reversal of dimerization is triggered by blue light. This compound's structure incorporates a dialkoxynitrobenzyl (DANB) linker between the TMP and SLF moieties. This linker is photosensitive and undergoes photolysis upon exposure to 405 nm light. The absorption of a photon by the DANB linker leads to a chemical reaction that cleaves the molecule, breaking the bridge between the FKBP and DHFR domains. This results in the rapid dissociation of the protein complex.

Following photocleavage, the protein dimerization can be restored by the influx of uncleaved this compound molecules from the surrounding area, which can outcompete the photolyzed fragments. This allows for multiple cycles of dimerization and dissociation to be performed on the same cellular region of interest.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Reference |

| Wavelength for Photocleavage | 405 nm | |

| Effective Concentration (EC50) | ~100 nM | |

| Re-dimerization Time | ~30 seconds | |

| Dissociation Time | < 1 second |

Table 1: Photophysical and Pharmacological Properties of this compound

| Concentration | Time to 90% Translocation (seconds) |

| 10 µM | ~60 |

| 2 µM | Not explicitly stated, but used in experiments |

| 1 µM | Used in experiments |

Table 2: Dose-Response Data for this compound-Induced YFP-DHFR-Myc Translocation to Mitochondria (Note: A complete dose-response curve with multiple data points is not available in the reviewed literature. The time to 90% translocation at 10 µM is approximately 1 minute.)

Note on Binding Affinities and Quantum Yield: Specific binding affinities (Kd) of this compound for FKBP and DHFR, as well as the quantum yield of photolysis for the this compound molecule itself, have not been explicitly reported in the reviewed literature. However, the dialkoxynitrobenzyl (DANB) linker is a type of 2-nitrobenzyl moiety, for which cleavage quantum yields in the range of 0.49–0.63 have been reported in other contexts.

Signaling Pathways and Experimental Workflows

4.1. This compound-Mediated Protein Dimerization and Light-Induced Dissociation

Caption: this compound induces dimerization of FKBP and DHFR tagged proteins, which is reversed by 405 nm light.

4.2. Experimental Workflow for a Fluorophore Translocation Assay

References

The Reversibility of Zapalog Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapalog is a novel, photocleavable small-molecule heterodimerizer that offers precise spatiotemporal control over protein-protein interactions.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound-induced dimerization and its light-mediated reversibility. We present key quantitative data, detailed experimental protocols for its application, and visual representations of the underlying processes to empower researchers in leveraging this powerful tool for cellular and molecular investigations.

Introduction to this compound: A Light-Sensitive Molecular Switch

This compound is a chemically induced dimerization (CID) tool that enables the rapid and reversible association of two proteins of interest within a cellular context.[2][4] The system relies on two key components:

-

This compound: A small molecule composed of a Trimethoprim (TMP) derivative and a Synthetic Ligand for FKBP (SLF), connected by a photocleavable dialkoxynitrobenzyl (DANB) linker.

-

Target Proteins: Two proteins of interest are genetically tagged with E. coli dihydrofolate reductase (DHFR) and human FK506-binding protein (FKBP), respectively.

The addition of this compound to cells expressing these tagged proteins induces the formation of a ternary complex, effectively dimerizing the proteins of interest. The defining feature of this compound is its reversibility. Exposure to 405 nm blue light cleaves the DANB linker, leading to the instantaneous dissociation of the protein dimer. This process is repeatable, as the re-addition of un-cleaved this compound can re-establish the dimerization.

Mechanism of Action and Reversibility

The mechanism of this compound can be conceptualized as a three-state system: an unbound state, a dimerized state, and a dissociated state following photocleavage.

Dimerization

In the presence of this compound, the TMP moiety binds to the DHFR-tagged protein, and the SLF moiety binds to the FKBP-tagged protein, resulting in the formation of a stable ternary complex.

Light-Induced Dissociation

Upon illumination with 405 nm light, the DANB linker within the this compound molecule undergoes photolysis. This cleavage event breaks the connection between the TMP and SLF moieties, leading to the rapid dissociation of the protein dimer as the individual ligands are no longer tethered.

Re-Dimerization

The dimerization can be restored by the influx of fresh, un-cleaved this compound molecules, which can outcompete the photolyzed fragments and re-form the ternary complex. This allows for multiple cycles of association and dissociation.

Quantitative Analysis of this compound Dimerization

The kinetics of this compound-induced dimerization and its reversal have been quantitatively characterized, primarily through fluorescence microscopy-based translocation assays.

| Parameter | Value | Cell Type | Notes | Reference |

| Time to Full Translocation (10µM this compound) | ~1 minute | COS7 | Time from addition of this compound to complete translocation of YFP-DHFR-Myc to mitochondria. | |

| Time to Full Translocation (Dose-Response) | Concentration-dependent | COS7 | The time from 10% to 90% of full YFP-DHFR-Myc translocation was measured for various this compound concentrations. | |

| Dissociation Time (Photocleavage) | < 1 second | COS7 | Time for complete dissociation of YFP from mitochondria after a 500ms pulse of 405nm light. | |

| Re-dimerization Time (Post-Photocleavage) | ~30 seconds | HeLa | Time for re-association of YFP-DHFR-Myc to a mitochondrion after photolysis in a small region of interest, due to the influx of un-lysed this compound. |

Experimental Protocols

The following protocols are based on the methodologies described in the foundational literature on this compound.

General Cell Culture and Transfection

-

Cell Lines: COS7 or HeLa cells are suitable for this compound-based experiments.

-

Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM with 10% FBS) in an incubator at 37°C and 5% CO2.

-

Transfection: Cells are transfected with plasmids encoding the FKBP- and DHFR-tagged proteins of interest using standard transfection reagents. For translocation assays, constructs such as Tom20-mCherry-FKBP (to anchor FKBP to the mitochondrial outer membrane) and YFP-DHFR-Myc are used.

This compound-Induced Dimerization Assay

-

Cell Seeding: Seed transfected cells onto a glass-bottom imaging dish suitable for live-cell microscopy.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 2-10 µM) in culture medium immediately before use.

-

Imaging Setup: Place the imaging dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use appropriate laser lines for exciting the fluorescent proteins (e.g., 488 nm for YFP, 561 nm for mCherry).

-

Baseline Imaging: Acquire baseline images of the cells before the addition of this compound.

-

Induction of Dimerization: Add the this compound-containing medium to the cells and immediately begin time-lapse imaging to monitor the translocation of the DHFR-tagged protein to the FKBP-tagged protein's location.

Light-Induced Dissociation and Re-Dimerization

-

Induce Dimerization: Follow steps 1-5 of the dimerization assay to achieve full translocation.

-

Washout (Optional): For observing dissociation without immediate re-dimerization, the this compound-containing medium can be washed out and replaced with fresh medium.

-

Photocleavage: Use a 405 nm laser to illuminate a region of interest (ROI) or the entire cell. A brief pulse (e.g., 500 ms) is typically sufficient for complete dissociation.

-

Imaging Dissociation: Acquire images immediately after the laser pulse to capture the rapid dissociation of the fluorescently tagged protein.

-

Observing Re-Dimerization: If un-cleaved this compound is present (i.e., no washout), continue time-lapse imaging to monitor the re-association of the proteins as fresh this compound diffuses into the photolyzed region.

Visualizing this compound Mechanisms and Workflows

This compound Mechanism of Action

Caption: The reversible dimerization cycle of this compound.

Experimental Workflow for a Translocation Assay

Caption: A typical experimental workflow for studying this compound.

Applications in Research and Drug Development

The ability to precisely control protein dimerization and dissociation with light opens up numerous applications:

-

Studying Protein Function: By controlling the localization and interaction of a protein, its function in specific cellular compartments or at specific times can be dissected.

-

Investigating Signaling Pathways: While not directly modulating a signaling molecule's activity, this compound can be used to control the proximity of components within a signaling pathway, thereby activating or deactivating it on demand.

-

Controlling Organelle Dynamics: As demonstrated with mitochondria, this compound can be used to manipulate the positioning and transport of entire organelles.

-

Drug Development: this compound can be used as a research tool to validate drug targets by mimicking the effect of a drug that either promotes or inhibits a specific protein-protein interaction.

Conclusion

This compound represents a significant advancement in the field of chemical genetics, providing an unprecedented level of control over cellular processes. Its rapid, reversible, and repeatable nature, governed by a simple light stimulus, makes it a versatile tool for a wide range of biological inquiries. This guide provides the foundational knowledge and protocols for researchers to begin harnessing the power of this compound in their own experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating Mitochondrial Dynamics with Zapalog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Zapalog, a photocleavable small-molecule heterodimerizer, for the investigation of mitochondrial dynamics. This document details the core principles of this compound-mediated control, experimental protocols for its application, and the downstream signaling pathways that can be elucidated.

Introduction to this compound and Mitochondrial Dynamics

Mitochondria are highly dynamic organelles that constantly undergo fusion, fission, and transport to maintain cellular homeostasis, meet energetic demands, and ensure quality control. The balance between mitochondrial fusion (the merging of individual mitochondria to form elongated networks) and fission (the division of mitochondria into smaller units) is critical for cell health. Dysregulation of these processes is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.

This compound is a powerful tool for studying these dynamic processes with high spatiotemporal precision. It is a small-molecule dimerizer that induces the association of two proteins tagged with FKBP (FK506-binding protein) and DHFR (dihydrofolate reductase) domains, respectively. This dimerization is rapidly reversible upon exposure to blue light (around 405 nm), which cleaves the this compound molecule and releases the protein partners.[1][2] This on-and-off switching capability allows for precise control over protein interactions and, consequently, cellular processes like mitochondrial dynamics.

The this compound System: A Chem-Optogenetic Approach

The this compound system offers a unique combination of chemical induction and optical reversal, providing a versatile platform for manipulating mitochondrial behavior.

Core Components:

-

This compound: A photocleavable small-molecule heterodimerizer.[3][4]

-

FKBP (FK506-Binding Protein): A protein domain that binds to one end of the this compound molecule.

-

DHFR (Dihydrofolate Reductase): A protein domain that binds to the other end of the this compound molecule.[5]

Mechanism of Action:

-

Dimerization: In the presence of this compound, a protein of interest fused to FKBP can be induced to bind to another protein fused to DHFR. This allows for the controlled tethering of proteins to specific subcellular locations, such as the mitochondrial outer membrane.

-

Photocleavage: Exposure to blue light cleaves the this compound molecule, leading to the rapid dissociation of the FKBP- and DHFR-tagged proteins. This provides instantaneous termination of the induced interaction.

-

Reversibility: The dimerization can be restored by the addition of fresh, uncleaved this compound, allowing for multiple cycles of association and dissociation.

Data Presentation: Quantifying Optogenetically-Induced Mitochondrial Fission

While direct quantitative data on this compound-induced mitochondrial fission and fusion is emerging, studies using analogous optogenetic systems provide a strong framework for the expected outcomes. The following table summarizes data from a study using a light-inducible system to induce mitochondria-lysosome contacts, leading to mitochondrial fission. This demonstrates the type of quantitative analysis that can be performed.

| Parameter | Before Blue Light Exposure (Mean ± SEM) | After 20 min Blue Light Exposure (Mean ± SEM) | After 20 min Light + 24h Dark (Mean ± SEM) |

| Mitochondrial Circularity | 0.45 ± 0.03 | 0.75 ± 0.04 | 0.50 ± 0.03 |

| Mitochondrial Aspect Ratio | 3.5 ± 0.2 | 1.5 ± 0.1 | 3.2 ± 0.2 |

| Mitochondrial Form Factor | 4.0 ± 0.3 | 1.8 ± 0.1 | 3.8 ± 0.3 |

Data adapted from a study on optogenetically-induced mitochondrial fission. The values represent morphological parameters of mitochondria, where an increase in circularity and a decrease in aspect ratio and form factor indicate a shift towards a more fragmented (fissioned) state. The recovery after a dark period highlights the reversibility of the system.

Experimental Protocols

General Workflow for Investigating Mitochondrial Dynamics with this compound

The following diagram illustrates a general workflow for using this compound to study mitochondrial dynamics.

Caption: General experimental workflow for using this compound to study mitochondrial dynamics.

Protocol for Inducing Mitochondrial Fission

This protocol describes a conceptual approach for inducing mitochondrial fission using this compound, based on the principle of recruiting a fission-promoting protein to the mitochondrial outer membrane.

Objective: To induce mitochondrial fission by recruiting Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane upon this compound addition and reverse the effect with light.

Materials:

-

Mammalian cell line (e.g., HeLa, COS-7)

-

Plasmid encoding a mitochondrial outer membrane protein (e.g., TOM20) fused to FKBP (TOM20-FKBP)

-

Plasmid encoding Drp1 fused to DHFR (Drp1-DHFR)

-

This compound (from a reliable supplier)

-

Confocal microscope with a 405 nm laser for photostimulation

-

Live-cell imaging medium

-

Image analysis software (e.g., Fiji with the MiNA plugin, MitoGraph)

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Co-transfect the cells with the TOM20-FKBP and Drp1-DHFR plasmids using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

-

This compound Treatment and Imaging:

-

Replace the culture medium with live-cell imaging medium containing the desired concentration of this compound (typically in the low micromolar range).

-

Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

-

Acquire baseline images of mitochondrial morphology before this compound addition and at various time points after addition to observe the induced fission.

-

-

Photostimulation and Reversal:

-

Select a region of interest (ROI) within a cell displaying significant mitochondrial fission.

-

Apply a focused 405 nm laser pulse to the ROI to induce photocleavage of this compound.

-

Acquire time-lapse images to monitor the reversal of mitochondrial fission and the return to a more elongated morphology.

-

-

Image Analysis and Quantification:

-

Use image analysis software to segment the mitochondria and quantify morphological parameters such as circularity, aspect ratio, and form factor.

-

Compare these parameters before and after this compound treatment, and after photostimulation, to quantify the extent of induced fission and its reversal.

-

Protocol for Inducing Mitochondrial Fusion

Inducing fusion can be achieved by recruiting a pro-fusion protein or by inhibiting a pro-fission protein. This protocol outlines a conceptual approach to promote fusion by sequestering Drp1 away from the mitochondria.

Objective: To promote mitochondrial fusion by sequestering Drp1 in the cytoplasm, thereby preventing its action at the mitochondrial membrane.

Materials:

-

As above, but with a plasmid encoding a cytoplasmic-anchored FKBP and Drp1-DHFR.

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect cells with a plasmid for a cytoplasmic-anchored FKBP and the Drp1-DHFR plasmid.

-

-

This compound Treatment and Imaging:

-

Add this compound to the imaging medium to induce the dimerization of cytoplasmic FKBP and Drp1-DHFR, effectively sequestering Drp1 in the cytoplasm.

-

Acquire time-lapse images to observe the resulting shift towards a more fused, elongated mitochondrial network.

-

-

Photostimulation and Reversal:

-

Apply a 405 nm laser pulse to release Drp1 from its cytoplasmic anchor.

-

Monitor the subsequent increase in mitochondrial fission as Drp1 becomes available to act on the mitochondria.

-

-

Image Analysis and Quantification:

-

Quantify the changes in mitochondrial morphology as described in the fission protocol.

-

Signaling Pathways and Logical Relationships

Changes in mitochondrial dynamics are intricately linked to various cellular signaling pathways. Optogenetic tools like this compound allow for the precise dissection of these connections.

Signaling Downstream of Mitochondrial Fission

Inducing mitochondrial fission can trigger several downstream signaling events.

Caption: Signaling pathways downstream of induced mitochondrial fission.

Signaling Downstream of Mitochondrial Fusion

Promoting mitochondrial fusion can also have significant impacts on cellular signaling.

Caption: Signaling pathways downstream of induced mitochondrial fusion.

Conclusion and Future Directions

This compound and other chem-optogenetic tools provide an unprecedented level of control for studying the intricate processes of mitochondrial dynamics. The ability to acutely and reversibly manipulate mitochondrial fission and fusion in living cells opens up new avenues for understanding the roles of these processes in both health and disease. For drug development professionals, these tools offer a powerful platform for screening compounds that may modulate mitochondrial dynamics and for elucidating their mechanisms of action. Future advancements in probe development and imaging technologies will further enhance the utility of these approaches, promising deeper insights into the dynamic world of the mitochondrion.

References

- 1. Light-activated mitochondrial fission through optogenetic control of mitochondria-lysosome contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optogenetic control of mitochondrial aggregation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Light Switches: Optogenetic Approaches to Control Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optogenetic Studies of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial fusion and fission proteins: novel therapeutic targets for combating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Zapalog: A Technical Guide to Photocleavable Control of Subcellular Processes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Zapalog, a photocleavable small-molecule chemical inducer of dimerization (CID). This compound offers precise spatiotemporal control over protein-protein interactions, enabling researchers to reversibly manipulate a wide range of subcellular processes with light. We detail its core mechanism, summarize key quantitative parameters, provide methodologies for its application, and present visual workflows for its use in experimental settings. This guide is intended for scientists seeking to employ advanced chemical genetics tools for the study of dynamic cellular events.

Core Mechanism of Action

This compound is a hetero-dimerizing small molecule designed for the light-mediated control of protein interactions.[1] Its functionality is based on the following components:

-

Protein Tags: Two proteins of interest are genetically tagged with specific domains: FK506 binding protein (FKBP) and dihydrofolate reductase (DHFR).[1][2]

-

This compound Molecule: The this compound molecule itself is composed of three key parts: a ligand that binds to FKBP (derived from SLF), a ligand that binds to DHFR (derived from trimethoprim, TMP), and a photocleavable dialkoxynitrobenzyl (DANB) linker connecting the two.[3][4]

-

Dimerization: In its intact state, this compound bridges the FKBP and DHFR domains, thereby inducing the dimerization of the two tagged proteins. This process is rapid and effective at nanomolar concentrations.

-

Photocleavage: The DANB linker is susceptible to photolysis upon exposure to 405 nm (blue) light. A brief pulse of this light cleaves the this compound molecule, causing the instantaneous dissociation of the protein dimer.

-

Reversibility: Since the binding is non-covalent, the dimerization can be re-established as intact this compound molecules from the surrounding medium outcompete the cleaved fragments, allowing for multiple cycles of association and dissociation.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from published studies on this compound.

Table 1: Kinetic and Concentration Parameters

| Parameter | Value | Cell Type | Experiment | Citation |

| EC50 | ~100 nM | COS7 | YFP-DHFR translocation to mitochondria | |

| Translocation Time | ~1 minute | COS7 | Full YFP-DHFR translocation with 10 µM this compound | |

| Re-dimerization Time | ~30 seconds | HeLa | YFP-DHFR re-association to mitochondria in a 2µm x 2µm ROI | |

| Photocleavage Light Pulse | 500 ms | HeLa | 405 nm laser pulse for dissociation | |

| Effective Concentration | 2 µM | Cultured Neurons | Inducing mitochondrial motility |

Table 2: Effects on Axonal Mitochondrial Motility

| Parameter | Condition | Value | Citation |

| Mitochondrial State | Baseline (before this compound) | ~70% Stationary, ~30% Motile | |

| After 2 µM this compound | 60.3% ± 12.2 Anterograde | ||

| After 2 µM this compound | 3.52% Retrograde (down from 13.99%) | ||

| Anterograde Speed | After 2 µM this compound | 2.5 µm/sec (average) | |

| Anchored Mitochondria | After 2 µM this compound | ~33% remain stationary | |

| Effect of Actin Inhibition | Latrunculin A pre-treatment | Reduces the firmly anchored pool | |

| Motility Restoration | After photocleavage | Parameters return to initial values |

Key Applications and Experimental Protocols

This compound's primary application is the precise manipulation of organelle positioning and protein localization.

Reversible Protein Translocation to Organelles

A common use of this compound is to control the location of a cytosolic protein by reversibly tethering it to an organelle.

Experimental Protocol: YFP-DHFR Translocation to Mitochondria

-

Constructs:

-

Mitochondrial Anchor: A protein of the outer mitochondrial membrane (e.g., Tom20) is tagged with a fluorescent protein (e.g., mCherry) and the FKBP domain (Tom20-mCherry-FKBP).

-

Cytosolic Reporter: A fluorescent protein (e.g., YFP) is fused to the DHFR domain (YFP-DHFR-Myc).

-

-

Cell Culture and Transfection:

-

Culture COS7 or HeLa cells in appropriate media.

-

Co-transfect cells with plasmids encoding both the mitochondrial anchor and the cytosolic reporter using a standard transfection reagent like Lipofectamine.

-

Allow 24-48 hours for protein expression.

-

-

Imaging Setup:

-

Use a spinning disk or laser scanning confocal microscope for live-cell imaging.

-

Maintain cells in an imaging chamber with appropriate temperature and CO2 control.

-

-

Experiment Execution:

-

Baseline: Acquire images of both mCherry (mitochondria) and YFP (cytosol) channels to establish the initial state.

-

Dimerization: Add this compound to the cell media at a final concentration of 100 nM to 10 µM. Acquire images every 2-5 seconds. Observe the translocation of the YFP signal from the cytoplasm to the mitochondria, which should be complete within approximately 1 minute at higher concentrations.

-

Photodissociation: In a specific region of interest (ROI), apply a brief (e.g., 500 ms) pulse of 405 nm laser light.

-

Observation: Immediately image the YFP channel to observe the rapid dissociation of the YFP-DHFR from the mitochondria within the ROI.

-

Re-dimerization: Continue imaging to observe the re-binding of YFP-DHFR to the mitochondria as fresh, uncleaved this compound diffuses into the ROI, which typically occurs within a minute.

-

Controlling Mitochondrial Motility

This compound can be used to overpower endogenous motors, forcing organelle movement to study anchoring mechanisms and motility regulation.

Experimental Protocol: Forcing Mitochondrial Movement in Neurons

-

Constructs:

-

Mitochondrial Anchor: Tom20-mCherry-FKBP to label mitochondria.

-

Motor Protein: A constitutively active kinesin motor domain fused to the DHFR tag (e.g., KIF5A-DHFR-Myc).

-

-

Cell Culture and Transfection:

-

Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated dishes.

-

Transfect neurons at DIV6-DIV8 using Lipofectamine 2000.

-

Conduct imaging experiments 1 day post-transfection.

-

-

Imaging and Experiment:

-

Baseline Motility: Image a straight section of an axon for 5 minutes, capturing the movement of mCherry-labeled mitochondria to establish baseline parameters (percent stationary, anterograde, retrograde).

-

Induce Movement: Add 2 µM this compound to the medium. Immediately begin imaging for another 5 minutes. The majority of mitochondria should begin moving in the anterograde direction.

-

Analyze Anchoring: Quantify the percentage of mitochondria that remain stationary even after this compound addition. This population represents the "firmly anchored" pool.

-

Release and Recovery: After the 5-minute forced movement period, expose the entire axon to 405 nm light to cleave all this compound.

-

Post-Release Motility: Image the axon for a final 5-minute period to observe the restoration of endogenous mitochondrial motility profiles.

-

Considerations for Drug Development Professionals

While primarily a research tool, the principles behind this compound are relevant to drug development.

-

Target Engagement: The this compound system provides a clear, visual readout of target engagement in living cells. Similar CID strategies can be adapted to validate that a novel molecule successfully brings two protein targets into proximity.

-

Mechanism of Action Studies: For drugs intended to induce or inhibit protein-protein interactions, this compound can serve as a model system to study the downstream cellular consequences of these events with high temporal resolution.

-

PROTAC and Molecular Glues: The concept of using a small molecule to bridge two proteins is the foundational principle of technologies like PROTACs (Proteolysis Targeting Chimeras). While this compound is reversible by light and not degradation, it allows for the study of the kinetics and immediate cellular effects of induced proximity, which can inform the design of novel therapeutic degraders.

References

- 1. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The light-sensitive dimerizer this compound reveals distinct modes of immobilization for axonal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unlocking Cellular Processes with Light: A Technical Guide to Zapalog

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of Zapalog, a photocleavable small-molecule heterodimerizer, as a powerful tool in research. This compound offers precise spatiotemporal control over protein interactions, enabling the investigation of dynamic cellular processes with unprecedented resolution. This document provides a comprehensive overview of this compound's mechanism of action, key experimental protocols, and data presentation to facilitate its application in various research settings.

Introduction to this compound: A Photoswitchable Dimerizer

This compound is a synthetic, cell-permeable small molecule designed to induce the temporary dimerization of two target proteins.[1][2] This induction is achieved by this compound's ability to simultaneously bind to two specific protein domains: FK506 binding protein (FKBP) and dihydrofolate reductase (DHFR).[1] Crucially, this induced dimerization is reversible. Exposure to blue light (approximately 405 nm) cleaves the this compound molecule, leading to the rapid dissociation of the protein pair. This "optogenetic" control allows for the initiation and termination of protein-protein interactions with high temporal and spatial precision. The dimerization can be re-established by the influx of un-lysed this compound molecules, making the process repeatable.

The core utility of this compound lies in its ability to empower researchers to control a wide array of cellular functions. By tagging proteins of interest with FKBP and DHFR domains, investigators can manipulate signaling pathways, protein localization, and organelle motility. A primary application of this compound has been in the study of mitochondrial dynamics within neurons.

Mechanism of Action

The functionality of this compound is based on a chemically induced dimerization (CID) system with an integrated photoswitch. The molecule itself is a heterodimer, composed of a ligand for FKBP and a ligand for DHFR, connected by a photocleavable linker.

The process can be summarized in four key steps:

-

Protein Tagging: The two proteins of interest are genetically fused with FKBP and DHFR domains, respectively.

-

Dimerization: Upon addition to the cell culture medium, the cell-permeable this compound molecule enters the cells and binds to both the FKBP- and DHFR-tagged proteins, bringing them into close proximity and effectively dimerizing them.

-

Photocleavage and Dissociation: Exposure to a focused beam of 405 nm light cleaves the linker within the this compound molecule. This cleavage event disrupts the ternary complex, leading to the immediate dissociation of the tagged proteins.

-

Re-dimerization: In the presence of a continued supply of intact this compound, the protein pair can re-dimerize as new, un-cleaved this compound molecules bind to the FKBP and DHFR domains.

This reversible control allows for precise manipulation of cellular events in a defined region of interest and at specific time points.

Quantitative Data Summary

| Parameter | Value/Observation | Application Context | Reference |

| This compound Concentration | 2 µM - 10 µM | Protein translocation and mitochondrial motility studies in cultured cells. | |

| Photolysis Wavelength | 405 nm | Cleavage of the this compound molecule to reverse protein dimerization. | |

| Light Exposure Duration | 500 ms pulse | Sufficient to induce full dissociation of dimerized proteins in a localized area. | |